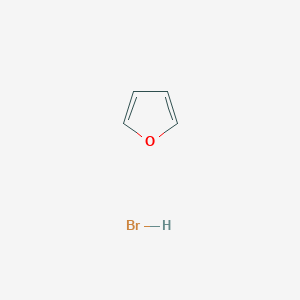
Furan hydrogen bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan hydrogen bromide is a chemical compound derived from furan, an aromatic heterocyclic organic compound. Furan itself is characterized by a five-membered ring structure composed of four carbon atoms and one oxygen atom. The addition of hydrogen bromide to furan results in the formation of this compound, which is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furan hydrogen bromide can be synthesized through the bromination of furan. This reaction typically involves the addition of bromine (Br2) to furan in the presence of a catalyst or under specific conditions. For example, bromine can be introduced to the furan molecule without a catalyst, reacting at the 2-position due to the electron-rich nature of the furan ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications. The use of advanced catalytic systems and controlled reaction conditions helps achieve high purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Furan hydrogen bromide undergoes several types of chemical reactions, including:
Oxidation: Furan derivatives can be oxidized to form various products, such as furoic acid.
Reduction: Reduction reactions can convert furan derivatives into more saturated compounds.
Substitution: this compound can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium dichromate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various nucleophiles can be used to replace the bromine atom in this compound.
Major Products Formed:
Oxidation: Furoic acid
Reduction: Saturated furan derivatives
Substitution: Substituted furan compounds
Applications De Recherche Scientifique
Furan hydrogen bromide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of furan hydrogen bromide involves its reactivity with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, where it is replaced by other functional groups. This reactivity makes this compound a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
- Furoic acid
- Furfuryl alcohol
- 2-Bromo furan
By understanding the properties, preparation methods, and applications of furan hydrogen bromide, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Propriétés
Numéro CAS |
825630-96-4 |
|---|---|
Formule moléculaire |
C4H5BrO |
Poids moléculaire |
148.99 g/mol |
Nom IUPAC |
furan;hydrobromide |
InChI |
InChI=1S/C4H4O.BrH/c1-2-4-5-3-1;/h1-4H;1H |
Clé InChI |
BIJYTFXMFWNECP-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


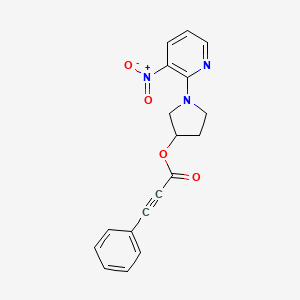
![8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL](/img/structure/B14216457.png)
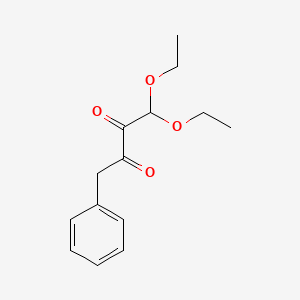

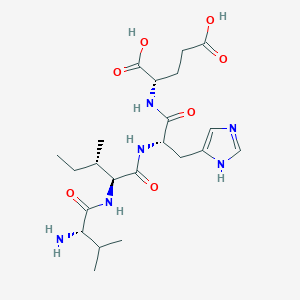
![5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid](/img/structure/B14216491.png)
![1,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14216505.png)
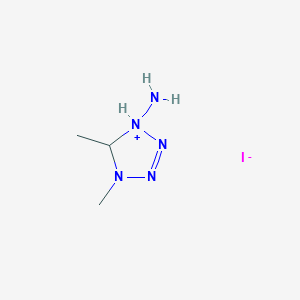
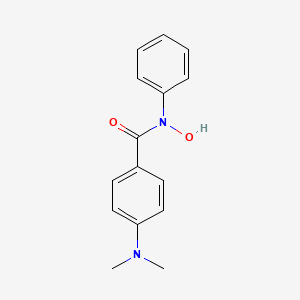
![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)
![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)

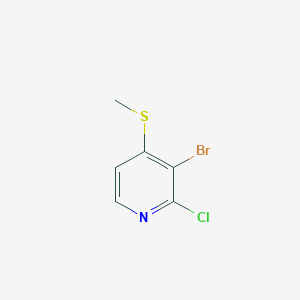
![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)
